tert-butyl N-(4-ethylphenyl)carbamate
Description
Structure
3D Structure
Properties
IUPAC Name |
tert-butyl N-(4-ethylphenyl)carbamate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19NO2/c1-5-10-6-8-11(9-7-10)14-12(15)16-13(2,3)4/h6-9H,5H2,1-4H3,(H,14,15) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BQFYGEPCEBIOCO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)NC(=O)OC(C)(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1220120-57-9 | |
| Record name | tert-butyl N-(4-ethylphenyl)carbamate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Chemical and Physical Properties
The physical and chemical properties of tert-butyl N-(4-ethylphenyl)carbamate are summarized in the table below.
| Property | Value |
| Chemical Formula | C₁₃H₁₉NO₂ |
| Molecular Weight | 221.29 g/mol |
| Appearance | White to off-white solid |
| Melting Point | 94-96 °C |
| Boiling Point | Not available |
| Solubility | Soluble in common organic solvents like chloroform (B151607) and methanol |
Synthesis and Manufacturing Processes
The laboratory-scale synthesis of tert-butyl N-(4-ethylphenyl)carbamate typically involves the reaction of 4-ethylaniline (B1216643) with di-tert-butyl dicarbonate (B1257347) (Boc₂O). This reaction is a standard method for the N-Boc protection of anilines.
The general procedure involves dissolving 4-ethylaniline in a suitable solvent, such as tetrahydrofuran (B95107) (THF) or dichloromethane (B109758) (DCM). A base, commonly triethylamine (B128534) (TEA) or 4-dimethylaminopyridine (B28879) (DMAP), is added to the solution to facilitate the reaction. jkchemical.com Di-tert-butyl dicarbonate is then added, often portion-wise, to the stirred solution. The reaction mixture is typically stirred at room temperature for several hours until the starting material is consumed, which can be monitored by thin-layer chromatography (TLC).
Upon completion, the reaction mixture is worked up by washing with water and brine to remove the base and other water-soluble impurities. The organic layer is then dried over an anhydrous salt like sodium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude product. Purification of this compound is usually achieved by recrystallization from a suitable solvent system, such as hexane/ethyl acetate, or by column chromatography on silica (B1680970) gel.
Mechanistic and Kinetic Studies of N Aryl Tert Butyl Carbamate Reactions
Reaction Kinetics and Rate Law Determinations
The study of reaction kinetics provides quantitative insight into the rates at which chemical reactions occur and the factors that influence these rates. The rate of a reaction is mathematically described by a rate law, which expresses the reaction rate as a function of the concentration of the reactants and a rate constant. photophysics.comyoutube.com
For a generic reaction: aA + bB → cC + dD
The rate law is typically written in the form: Rate = k[A]m[B]n
The determination of the rate law for a reaction involving tert-butyl N-(4-ethylphenyl)carbamate, such as its synthesis or hydrolysis, requires systematic experimentation. A common method is the method of initial rates, where the initial concentration of one reactant is varied while others are kept constant, and the effect on the initial reaction rate is measured.
Consider the palladium-catalyzed synthesis of an N-aryl carbamate (B1207046). The rate law would depend on the concentrations of the aryl halide, the carbamate source, and the catalyst. nih.gov To illustrate how a rate law is determined, the following table presents hypothetical experimental data for a reaction involving an N-aryl carbamate.
| Experiment | Initial [Aryl Halide] (M) | Initial [Carbamate] (M) | Initial Rate (M/s) |
|---|---|---|---|
| 1 | 0.10 | 0.10 | 1.5 x 10-5 |
| 2 | 0.20 | 0.10 | 3.0 x 10-5 |
| 3 | 0.10 | 0.20 | 1.5 x 10-5 |
From this data, comparing experiments 1 and 2 shows that doubling the aryl halide concentration doubles the rate, indicating the reaction is first order with respect to the aryl halide. Comparing experiments 1 and 3 shows that doubling the carbamate concentration has no effect on the rate, indicating the reaction is zero order with respect to the carbamate under these conditions. youtube.com Therefore, the determined rate law would be: Rate = k[Aryl Halide]1[Carbamate]0 = k[Aryl Halide].
Influence of Substituents on Reaction Rates (e.g., Hammett Analysis)
The electronic properties of substituents on the aryl ring of tert-butyl N-arylcarbamates significantly influence reaction rates. This effect can be quantified using the Hammett equation, which relates the rate constants of a series of reactions with substituted reactants to the electronic properties of the substituents.
The Hammett equation is: log(k/k0) = ρσ
Where k is the rate constant for the substituted reactant, k0 is the rate constant for the unsubstituted reactant, ρ (rho) is the reaction constant which reflects the sensitivity of the reaction to substituent effects, and σ (sigma) is the substituent constant which quantifies the electronic effect of the substituent.
Studies on related carbamate systems demonstrate these principles clearly:
In the reductively-initiated fragmentation of 4-nitrobenzyl carbamates, electron-donating substituents on the benzyl (B1604629) ring were found to accelerate the reaction. rsc.org The data for this reaction series was fitted to the equation log(Mt1/2) = 0.57σ + 1.30, where Mt1/2 is the maximum half-life. rsc.org The positive slope indicates that substituents with negative σ values (electron-donating groups) lead to shorter half-lives and thus faster reactions. This acceleration is attributed to the stabilization of a developing positive charge in the transition state. rsc.org
Conversely, in the base-catalyzed hydrolysis of N-aryl pyridylcarbamates, a Hammett plot using σ- values yielded a positive ρ value of 2.45. researchgate.net This indicates that electron-withdrawing groups accelerate the reaction by stabilizing the negative charge that develops on the nitrogen atom in the anionic intermediate formed during the E1cB (Elimination Unimolecular conjugate Base) mechanism. researchgate.net
For this compound, the ethyl group is a weak electron-donating group (σp = -0.15). Its effect on a given reaction would depend entirely on the mechanism and the nature of the electronic demand in the rate-determining step.
| Substituent (on Aryl Ring) | Hammett Constant (σp) | Qualitative Effect on Rate (Electron-Donating Reaction Center) | Qualitative Effect on Rate (Electron-Withdrawing Reaction Center) |
|---|---|---|---|
| -NO2 | +0.78 | Decreases | Increases |
| -Cl | +0.23 | Decreases | Increases |
| -H | 0.00 | Baseline | Baseline |
| -CH3 | -0.17 | Increases | Decreases |
| -C2H5 (Ethyl) | -0.15 | Increases | Decreases |
| -OCH3 | -0.27 | Increases | Decreases |
Proposed Transition States and Reaction Intermediates
The reactions of N-aryl tert-butyl carbamates can proceed through various transition states and intermediates depending on the specific reaction conditions.
Isocyanate Intermediates: A frequently proposed key intermediate in both the synthesis and degradation of N-aryl carbamates is the corresponding aryl isocyanate. researchgate.net
In palladium-catalyzed syntheses from aryl halides and sodium cyanate, the reaction is believed to proceed via the formation of an aryl isocyanate, which is then trapped by an alcohol (like tert-butanol) to yield the carbamate. researchgate.netmit.edu
The Curtius rearrangement of acyl azides, derived from carboxylic acids, also generates an isocyanate intermediate that can be trapped by an alcohol to form the carbamate. organic-chemistry.orgnih.gov
Transition States in Fragmentation: For reactions involving the cleavage of the carbamate, such as fragmentation, the structure of the transition state is critical. In the fragmentation of hydroxylaminobenzyl carbamates, the rate-limiting step is thought to involve the departure of the carbamate leaving group. The transition state features a developing positive charge on the benzylic carbon, which is stabilized by electron-donating substituents on the aromatic ring. rsc.org
Ground-State Distortion: Recent studies have shown that N-acyl-tert-butyl-carbamates (Boc-amides) are intrinsically twisted around the N-C(O) axis. researchgate.net This ground-state distortion weakens the nN → π*C=O resonance that typically strengthens the amide bond. This inherent strain makes the N-C(O) bond more susceptible to cleavage in cross-coupling reactions, effectively pre-activating the molecule for reaction. researchgate.net
Other Intermediates: In specific catalytic systems, other intermediates can be formed. For instance, in the synthesis of carbamates from CO2 and amines catalyzed by Zn(OAc)2, a zinc carbamate complex has been isolated and characterized as a key reaction intermediate. nih.gov
| Intermediate/Transition State | Associated Reaction Type | Key Features | Source |
|---|---|---|---|
| Aryl Isocyanate | Pd-catalyzed Synthesis, Curtius Rearrangement | Highly reactive species (Ar-N=C=O) trapped by alcohols. | mit.eduorganic-chemistry.org |
| Fragmentation Transition State | Reductively-initiated Fragmentation | Developing positive charge on benzylic carbon. | rsc.org |
| Twisted Amide Ground State | N-C Cross-Coupling | Weakened N-C(O) bond due to steric strain. | researchgate.net |
| Zinc Carbamate Complex | Zn-catalyzed Synthesis from CO2 | A metal-ligand complex that is part of the catalytic cycle. | nih.gov |
Solvent Effects on Reaction Mechanisms
The choice of solvent can have a profound impact on the reaction rate and even alter the mechanism of reactions involving N-aryl carbamates. Solvents can influence reactions by solvating reactants, transition states, and intermediates, thereby stabilizing or destabilizing them.
In the palladium-catalyzed synthesis of N-aryl tert-butyl carbamates, the solvent plays a crucial role. While initial conditions using primary or secondary alcohols in toluene (B28343) gave low yields for tert-butyl carbamates, simply employing tert-butanol (B103910) as the solvent significantly improved yields to 60-94%. mit.edu This suggests that a high concentration of the trapping agent (tert-butanol) is necessary to efficiently capture the reactive isocyanate intermediate, or that the solvent itself alters the properties of the catalytic species.
General solvent effects can be summarized as follows:
Polar Aprotic Solvents (e.g., THF, DMF): These solvents are effective at solvating cations and are often used in organometallic reactions, such as the lithiation of O-aryl carbamates. mdpi.com
Polar Protic Solvents (e.g., alcohols, water): These solvents can participate in reactions (e.g., as a nucleophile) and can stabilize charged species, particularly anions, through hydrogen bonding. In some carbamate syntheses, traces of moisture (water) are noted to catalyze the reaction. orgsyn.org
Nonpolar Solvents (e.g., Toluene, Hexane): These solvents are less interactive and are often chosen when charged intermediates need to be avoided. However, their ability to dissolve polar reactants and catalysts can be limited.
Computational studies on related systems have shown that solvents can alter the favorability of different mechanistic pathways. For example, in antioxidant reactions, a polar solvent can favor a Single Electron Transfer (SET) mechanism, which involves ionic species, while a nonpolar (lipid) medium favors a Hydrogen Atom Transfer (HT) mechanism. mdpi.com A similar dependency on the solvent environment is expected for reactions of this compound, where the stabilization of charged intermediates or transition states would be highly solvent-dependent.
Spectroscopic and Structural Elucidation of Tert Butyl N 4 Ethylphenyl Carbamate and Analogues
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the carbon-hydrogen framework of organic molecules. By analyzing the chemical shifts, coupling patterns, and integrations of signals in both ¹H and ¹³C NMR spectra, the precise connectivity and environment of each atom can be determined.
¹H NMR Chemical Shift Analysis
The proton NMR (¹H NMR) spectrum of tert-butyl N-(4-ethylphenyl)carbamate is predicted to exhibit distinct signals corresponding to the different types of protons in the molecule. Based on the analysis of structurally related compounds, such as tert-butyl p-tolylcarbamate rsc.org, the following chemical shifts are anticipated:
Aromatic Protons: The protons on the phenyl ring are expected to appear as two doublets in the aromatic region (typically δ 7.0-7.5 ppm). The protons ortho to the carbamate (B1207046) group will likely resonate at a slightly different chemical shift than the protons meta to it, due to the electronic effects of the substituents.
NH Proton: A broad singlet corresponding to the N-H proton of the carbamate group is expected. Its chemical shift can vary depending on the solvent and concentration but is typically observed in the region of δ 6.4-6.5 ppm. rsc.org
Ethyl Group Protons: The ethyl group will give rise to a quartet for the methylene (B1212753) (-CH₂) protons (around δ 2.6 ppm) and a triplet for the methyl (-CH₃) protons (around δ 1.2 ppm), with a typical coupling constant (J) of approximately 7.6 Hz.
tert-Butyl Group Protons: A sharp singlet for the nine equivalent protons of the tert-butyl group is predicted to be in the upfield region, around δ 1.5 ppm. rsc.org
Table 1: Predicted ¹H NMR Chemical Shifts for this compound
| Protons | Predicted Chemical Shift (ppm) | Multiplicity |
| Aromatic (ortho to NH) | ~7.3 | d |
| Aromatic (meta to NH) | ~7.1 | d |
| NH | ~6.4 | br s |
| -CH₂- (ethyl) | ~2.6 | q |
| -CH₃ (ethyl) | ~1.2 | t |
| -C(CH₃)₃ | ~1.5 | s |
¹³C NMR Chemical Shift Analysis
The carbon-13 NMR (¹³C NMR) spectrum provides valuable information about the carbon skeleton of the molecule. For this compound, the predicted chemical shifts are as follows, drawing comparisons with analogues like tert-butyl p-tolylcarbamate rsc.org:
Carbonyl Carbon: The carbonyl carbon of the carbamate group is expected to resonate in the downfield region, typically around δ 153 ppm.
Aromatic Carbons: The substituted aromatic carbons will show distinct signals. The carbon attached to the nitrogen (C-N) is expected around δ 136 ppm, while the carbon bearing the ethyl group will be in a similar region. The other aromatic carbons will appear in the δ 118-130 ppm range.
tert-Butyl Group Carbons: The quaternary carbon of the tert-butyl group is predicted around δ 80 ppm, and the three equivalent methyl carbons will give a signal around δ 28 ppm. rsc.org
Ethyl Group Carbons: The methylene carbon of the ethyl group is expected around δ 28 ppm, and the terminal methyl carbon around δ 16 ppm.
Table 2: Predicted ¹³C NMR Chemical Shifts for this compound
| Carbon | Predicted Chemical Shift (ppm) |
| C=O | ~153 |
| C-N (aromatic) | ~136 |
| C-CH₂CH₃ (aromatic) | ~138 |
| CH (aromatic) | ~118-130 |
| C(CH₃)₃ | ~80 |
| C(CH₃)₃ | ~28 |
| -CH₂- (ethyl) | ~28 |
| -CH₃ (ethyl) | ~16 |
2D NMR Techniques for Connectivity Confirmation
To unambiguously assign the proton and carbon signals and confirm the connectivity of the atoms in this compound, two-dimensional (2D) NMR experiments would be employed.
COSY (Correlation Spectroscopy): A ¹H-¹H COSY spectrum would reveal correlations between coupled protons. For instance, it would show a cross-peak between the quartet of the ethyl group's methylene protons and the triplet of its methyl protons, confirming their adjacent relationship.
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded protons and carbons. It would be used to assign each proton signal to its corresponding carbon signal.
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is a powerful technique for identifying the functional groups present in a molecule by detecting their characteristic vibrational frequencies. The IR spectrum of this compound is expected to show several key absorption bands:
N-H Stretch: A moderate to sharp absorption band around 3300-3400 cm⁻¹ corresponding to the N-H stretching vibration of the carbamate.
C-H Stretches: Aromatic C-H stretching vibrations typically appear above 3000 cm⁻¹, while aliphatic C-H stretches from the ethyl and tert-butyl groups are expected just below 3000 cm⁻¹.
C=O Stretch: A strong, sharp absorption band in the region of 1680-1720 cm⁻¹ is characteristic of the carbonyl (C=O) group of the carbamate.
C-N Stretch: The C-N stretching vibration of the carbamate is expected to appear in the range of 1200-1300 cm⁻¹.
C-O Stretch: The C-O stretching vibration of the ester part of the carbamate will likely show a strong band around 1000-1100 cm⁻¹.
Aromatic C=C Bends: Absorptions in the 1450-1600 cm⁻¹ region are indicative of the carbon-carbon double bond stretching within the aromatic ring.
Table 3: Predicted IR Absorption Bands for this compound
| Functional Group | Predicted Absorption Range (cm⁻¹) | Intensity |
| N-H Stretch | 3300-3400 | Moderate |
| Aromatic C-H Stretch | >3000 | Moderate |
| Aliphatic C-H Stretch | <3000 | Strong |
| C=O Stretch | 1680-1720 | Strong |
| C-N Stretch | 1200-1300 | Moderate |
| C-O Stretch | 1000-1100 | Strong |
| Aromatic C=C Bend | 1450-1600 | Moderate |
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis
Mass spectrometry (MS) is used to determine the molecular weight of a compound and to gain structural information from its fragmentation pattern. For this compound (molecular weight: 221.3 g/mol ), the mass spectrum would be expected to show a molecular ion peak ([M]⁺) at m/z = 221.
The fragmentation pattern would likely involve the following characteristic losses:
Loss of the tert-butyl group: A prominent peak would be expected at [M - 57]⁺, corresponding to the loss of a tert-butyl radical (C₄H₉). This is a very common fragmentation pathway for tert-butyl esters and carbamates.
Loss of isobutylene (B52900): Cleavage of the tert-butyl group can also occur via a McLafferty-type rearrangement, leading to the loss of isobutylene (C₄H₈) and a peak at [M - 56]⁺.
Cleavage of the carbamate bond: Fragmentation can also occur at the C-O and C-N bonds of the carbamate linkage, leading to various smaller fragments. For example, a peak corresponding to the 4-ethylphenyl isocyanate cation ([C₂H₅C₆H₄NCO]⁺) might be observed.
Elemental Analysis for Compositional Verification
Elemental analysis provides the percentage composition of the elements (carbon, hydrogen, nitrogen, etc.) in a compound. This data is crucial for confirming the molecular formula. The theoretical elemental composition of this compound (C₁₃H₁₉NO₂) can be calculated as follows:
Molecular Formula: C₁₃H₁₉NO₂
Molecular Weight: 221.29 g/mol
Carbon (C): (13 * 12.01) / 221.29 * 100% = 70.56%
Hydrogen (H): (19 * 1.01) / 221.29 * 100% = 8.65%
Nitrogen (N): (1 * 14.01) / 221.29 * 100% = 6.33%
Oxygen (O): (2 * 16.00) / 221.29 * 100% = 14.46%
Experimental values obtained from an elemental analyzer should be in close agreement with these calculated percentages to verify the purity and elemental composition of the synthesized compound.
X-ray Crystallography for Solid-State Structure Determination
X-ray crystallography is an indispensable technique for the unambiguous determination of the three-dimensional atomic arrangement of molecules in the solid state. This method provides precise information on bond lengths, bond angles, torsion angles, and the packing of molecules within a crystal lattice. For N-aryl carbamates, X-ray diffraction studies offer critical insights into their conformational preferences and the nature of intermolecular interactions that govern their supramolecular architecture. Although a crystal structure for this compound is not publicly available, analysis of closely related analogues provides a robust framework for understanding its likely solid-state characteristics.
Detailed crystallographic data have been reported for several analogues, including tert-butyl N-benzoyl-N-phenylcarbamate, tert-butyl N-acetyl-N-phenylcarbamate, and tert-butyl N-acetylcarbamate. The structural parameters for these compounds, determined by single-crystal X-ray diffraction, offer a comparative basis for elucidating the solid-state structure of N-aryl carbamates.
A study of tert-butyl N-benzoyl-N-phenylcarbamate (I) and tert-butyl N-acetyl-N-phenylcarbamate (II) revealed significant structural details. iucr.org For instance, the amide C-N bonds in both compounds were found to be unusually long compared to those in benzanilide (B160483) and acetanilide, a fact that helps to explain the mild reaction conditions sufficient for their aminolysis. iucr.org In compound (I), the amide group exhibits a pronounced twist, whereas in compound (II), it is nearly planar. iucr.org The conformation of the tert-butoxycarbonyl group is similar in both molecules, adopting an eclipsed conformation. iucr.org
The crystal structure of tert-butyl N-acetylcarbamate shows that molecules form centrosymmetric dimers through strong N—H⋯O=C hydrogen bonds, creating an R(8) ring motif. nih.gov The dominant intermolecular interactions contributing to the crystal packing are H⋯H and O⋯H contacts. nih.gov The molecular skeleton, excluding some carbon atoms of the tert-butyl group, is nearly planar. nih.gov
In the case of phenyl N-(3,5-dimethylphenyl)carbamate, the asymmetric unit contains two independent molecules. researchgate.net The phenyl and dimethylphenyl rings are not coplanar with the central carbamate group. The crystal packing is characterized by N—H⋯O(carbonyl) hydrogen bonds that link alternating independent molecules into chains. researchgate.net
The study of diethyl N,N′-(1,3-phenylene)dicarbamate further underscores the importance of N—H⋯O=C hydrogen-bond interactions in directing the supramolecular assembly in the solid state. nih.gov These interactions often lead to the formation of supramolecular chains in phenyl carbamate derivatives. nih.gov
The crystallographic data for these analogues are summarized in the interactive table below, which allows for a comparative analysis of their key structural parameters.
| Parameter | Value | Reference |
|---|
Computational and Theoretical Chemistry of N Aryl Tert Butyl Carbamates
Density Functional Theory (DFT) Calculations for Electronic Structure and Geometry
Density Functional Theory (DFT) is a cornerstone of modern computational chemistry for investigating the electronic structure and equilibrium geometry of molecules. For N-aryl carbamates, methods like the B3LYP (Becke, 3-parameter, Lee-Yang-Parr) functional combined with a basis set such as 6-311++G(d,p) are commonly employed to perform geometry optimization. nih.gov This process calculates the molecule's lowest energy conformation, providing detailed information on bond lengths, bond angles, and dihedral angles.
These calculations are performed in the gas phase for an isolated molecule, and the resulting geometric parameters are often in good agreement with experimental data obtained from techniques like X-ray crystallography. nih.gov For a molecule like tert-butyl N-(4-ethylphenyl)carbamate, DFT would elucidate the planarity of the carbamate (B1207046) group, the orientation of the tert-butyl and ethyl groups, and the geometry of the phenyl ring.
Below is a table showing representative geometric parameters calculated for a similar molecule, tert-butyl N-(thiophen-2-yl)carbamate, which illustrates the type of data obtained from DFT calculations. nih.gov
| Parameter | Bond/Angle | Calculated Value (B3LYP/6-311++G(d,p)) |
|---|---|---|
| Bond Length (Å) | N-H | 1.013 |
| C=O (carbamate) | 1.225 | |
| N-C (aryl) | 1.411 | |
| O-C (tert-butyl) | 1.478 | |
| Bond Angle (°) | O=C-N | 125.4 |
| C-N-C (aryl) | 127.8 | |
| H-N-C (carbamate) | 115.1 |
Data derived from calculations on tert-Butyl N-(thiophen-2yl)carbamate. nih.gov
Frontier Molecular Orbital (FMO) Analysis and Reactivity Prediction
Frontier Molecular Orbital (FMO) theory is a fundamental application of molecular orbital theory used to predict the reactivity of a molecule. wikipedia.org It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). libretexts.org The HOMO is the orbital most likely to donate electrons in a reaction (acting as a nucleophile), while the LUMO is the orbital most likely to accept electrons (acting as an electrophile). libretexts.org
The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a critical indicator of a molecule's kinetic stability and chemical reactivity. researchgate.net A large HOMO-LUMO gap suggests high stability and low reactivity, whereas a small gap indicates that the molecule is more polarizable and reactive. researchgate.net For N-aryl carbamates, the HOMO is typically distributed over the electron-rich aromatic ring and the nitrogen atom, while the LUMO is often localized on the aromatic ring and the carbonyl group. The introduction of an electron-donating substituent, such as an ethyl group at the para-position of the phenyl ring, is expected to raise the HOMO energy level, thereby reducing the HOMO-LUMO gap and potentially increasing the molecule's reactivity. nih.gov
| Parameter | Calculated Value (eV) |
|---|---|
| HOMO Energy | -6.40 |
| LUMO Energy | -0.78 |
| HOMO-LUMO Gap (ΔE) | 5.62 |
Data derived from calculations on tert-Butyl N-(thiophen-2yl)carbamate. nih.gov
Molecular Electrostatic Potential (MEP) Mapping
Molecular Electrostatic Potential (MEP) mapping is a visualization tool that illustrates the charge distribution within a molecule. uni-muenchen.de It maps the electrostatic potential onto the molecule's electron density surface, providing a guide to its reactivity towards charged species. uni-muenchen.de The map is color-coded to indicate different potential values: red areas represent regions of negative electrostatic potential (electron-rich, susceptible to electrophilic attack), while blue areas denote positive potential (electron-poor, susceptible to nucleophilic attack). youtube.com Green and yellow regions indicate intermediate or neutral potential. youtube.com
For this compound, an MEP map would show the most negative potential (red) around the carbonyl oxygen atom due to its high electronegativity and lone pairs of electrons, making it a primary site for hydrogen bonding and electrophilic interactions. The aromatic ring would also exhibit negative potential, characteristic of its π-electron system. Conversely, the most positive potential (blue) would be located around the amide hydrogen (N-H), highlighting its acidic character and ability to act as a hydrogen bond donor. uni-muenchen.de
Vibrational Frequency Analysis and Spectroscopic Correlations
Theoretical vibrational frequency analysis, typically performed using DFT methods, predicts a molecule's infrared (IR) and Raman spectra. nih.gov These calculations determine the frequencies and intensities of the fundamental vibrational modes of the molecule. While calculated frequencies are often slightly higher than experimental values due to the harmonic approximation, they can be corrected using scaling factors to achieve excellent agreement with experimental data. nih.gov
The analysis allows for a detailed assignment of each band in an experimental spectrum to a specific molecular motion (e.g., stretching, bending, or scissoring). For this compound, key predicted vibrations would include the N-H stretching frequency, the C=O stretching of the carbamate group, aromatic C-H stretches, and various bending and stretching modes associated with the ethyl and tert-butyl groups. The potential energy distribution (PED) analysis can be used to quantify the contribution of different internal coordinates to each vibrational mode. nih.gov
| Vibrational Mode | Calculated Frequency (cm⁻¹) | Experimental FT-IR (cm⁻¹) |
|---|---|---|
| N-H Stretch | 3489 | 3347 |
| Aromatic C-H Stretch | 3112 | 3111 |
| Aliphatic C-H Stretch (tert-butyl) | 3024 | 2980 |
| C=O Stretch | 1740 | 1707 |
| N-H Bend | 1547 | 1545 |
Data derived from calculations on tert-Butyl N-(thiophen-2yl)carbamate. nih.gov
Conformational Analysis and Intramolecular Interactions
Conformational analysis is essential for understanding the three-dimensional structure of flexible molecules like this compound. The molecule possesses several rotatable bonds, including the C-N bond linking the phenyl ring to the carbamate nitrogen and the bonds within the ethyl group. The relative orientation of these groups can significantly impact the molecule's energy and properties.
Computational methods can be used to explore the potential energy surface by systematically rotating these bonds and calculating the energy of each resulting conformer. These studies reveal the most stable conformations and the energy barriers between them. In N-aryl carbamates, the dihedral angle between the plane of the aromatic ring and the carbamate plane is a critical parameter. researchgate.net Crystal structure analyses of related compounds show that intramolecular hydrogen bonds and steric hindrance from bulky groups like the tert-butyl group play a crucial role in determining the preferred conformation in the solid state. nih.govresearchgate.net
Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts)
Computational chemistry offers powerful tools for predicting Nuclear Magnetic Resonance (NMR) spectroscopic parameters. Methods such as the Gauge-Including Atomic Orbital (GIAO) approach, typically used in conjunction with DFT, can calculate the magnetic shielding tensors for each nucleus in a molecule. nyu.edu These shielding tensors are then converted into chemical shifts (δ) by referencing them against a standard compound like tetramethylsilane (B1202638) (TMS).
These predictions are invaluable for assigning signals in experimental ¹H and ¹³C NMR spectra and can aid in structure verification or elucidation. nih.gov Recent advancements using graph neural networks combined with DFT calculations have further improved the accuracy of chemical shift predictions. nyu.edu For this compound, calculations would predict the chemical shifts for the distinct protons and carbons of the ethyl group, the aromatic ring, the carbamate moiety, and the highly shielded tert-butyl group.
| Group | Atom | Expected Chemical Shift (ppm) |
|---|---|---|
| tert-Butyl | ¹³C (quaternary) | ~80 |
| ¹³C (methyls) | ~28 | |
| tert-Butyl | ¹H (methyls) | ~1.5 |
| Ethyl | ¹³C (-CH₂) | ~28-30 |
| ¹³C (-CH₃) | ~15-17 | |
| Ethyl | ¹H (-CH₂) | ~2.6 |
| ¹H (-CH₃) | ~1.2 | |
| Aromatic | ¹³C / ¹H | 118-140 / 7.0-7.5 |
| Carbamate | ¹³C (C=O) | ~153 |
| Amide | ¹H (N-H) | ~6.5-8.0 |
Ranges are estimations based on general principles and data for related N-aryl carbamates.
Applications of N Aryl Tert Butyl Carbamates in Advanced Organic Synthesis
Role as Versatile Amine Protecting Groups
The primary and most widespread application of compounds like tert-butyl N-(4-ethylphenyl)carbamate is in the protection of the amino group of anilines. The tert-butoxycarbonyl (Boc) group is one of the most common amine protecting groups in organic synthesis. researchgate.net Carbamates, in general, are favored as protecting groups because they are easily installed, inert to many reaction conditions, and can be removed without affecting other sensitive functional groups, such as amides in peptide synthesis. masterorganicchemistry.com
The Boc group's effectiveness is rooted in its stability across a wide range of non-acidic conditions. It is resistant to nucleophilic attack and stable in basic media, which allows for selective reactions to be carried out on other parts of the molecule without disturbing the protected amine. researchgate.netnih.gov The protection of an amine as a Boc-carbamate renders the nitrogen significantly less nucleophilic. masterorganicchemistry.com
The removal, or deprotection, of the Boc group is typically achieved under acidic conditions. A common reagent for this purpose is trifluoroacetic acid (TFA), which cleanly removes the group, liberating the free amine, carbon dioxide, and tert-butyl alcohol. masterorganicchemistry.com Alternatively, thermal deprotection in the absence of an acid catalyst can also be employed, offering a milder option for sensitive substrates. nih.gov This strategic protection and deprotection make N-aryl tert-butyl carbamates, including the 4-ethylphenyl derivative, highly versatile tools in multi-step synthetic sequences. masterorganicchemistry.comnih.gov
Intermediates in the Synthesis of Complex Organic Molecules
Functioning as a protected form of 4-ethylaniline (B1216643), this compound serves as a crucial intermediate in the synthesis of more complex molecules. By temporarily masking the reactive amino group, chemists can perform various chemical transformations on the aromatic ring or other parts of the molecule that would otherwise be incompatible with a free amine. These transformations can include nucleophilic substitutions and coupling reactions. cymitquimica.com
Once the desired modifications are complete, the Boc group can be removed to reveal the amine, which can then participate in further reactions. This strategy is fundamental in the production of pharmaceuticals and agrochemicals. cymitquimica.com For instance, related tert-butyl carbamate (B1207046) derivatives are used in the synthesis of the drug lacosamide (B1674222) and in the creation of novel compounds with potential antimicrobial activity. researchgate.netgoogle.com The presence of the carbamate group allows for the modulation of biological and pharmacokinetic properties, which is a key consideration in drug design. nih.gov
The general synthetic utility is highlighted by the use of similar compounds, such as tert-butyl (4-aminobenzyl)carbamate, as intermediates in organic synthesis. cymitquimica.com This underscores the role of this compound as a building block for introducing the 4-ethylphenylamino moiety into larger, pharmacologically relevant scaffolds.
Precursors for Polymeric Materials and Functionalized Surfaces
The carbamate linkage is the defining feature of polyurethanes, a major class of polymers with wide-ranging applications. nih.gov While direct polymerization of this compound is not its primary use, the principles of carbamate chemistry are central to polymer science. The isocyanate group, which can be derived from amines, is a key reactant in polyurethane synthesis. nih.gov
More relevantly, functionalized molecules like this compound can be used to modify surfaces or be incorporated into polymers to impart specific properties. The 4-ethylphenyl group can introduce hydrophobicity and aromatic character to a material. For example, related compounds like tert-butyl (4-ethynylphenyl)carbamate possess a terminal alkyne group that can be used for "clicking" the molecule onto surfaces or into larger polymeric structures through copper-catalyzed azide-alkyne cycloaddition reactions. researchgate.net This highlights a strategy where the functional group on the phenyl ring of an N-aryl tert-butyl carbamate can be exploited for materials science applications. Similarly, the synthesis of polymer-grafted nanocomposites often relies on the functionalization of surfaces to initiate polymerization, a role that appropriately modified carbamates could fulfill. mdpi.com
Utilization in Multi-component Reactions
Multi-component reactions (MCRs), where three or more reactants combine in a single operation to form a product, are highly valued for their efficiency and atom economy. N-aryl tert-butyl carbamates can be potential substrates or products in such reactions. For example, the asymmetric Mannich reaction, a well-known three-component reaction, has been used to synthesize chiral tert-butyl carbamate derivatives. orgsyn.org
While specific examples detailing the use of this compound in MCRs are not prevalent, the reactivity of the protected aniline (B41778) and the potential for functionalization on the aromatic ring suggest its applicability. However, it is important to note that the steric bulk and electronic properties of the Boc-protected amine can influence its reactivity. In one reported instance of a palladium-catalyzed three-component reaction, a substrate containing a tert-butyl carbamate group was found to be unsuitable, indicating that the compatibility of these protecting groups must be evaluated on a case-by-case basis. acs.org
Compound Data
Below is a table summarizing the key identifiers for this compound.
| Identifier | Value | Source |
| CAS Number | 1220120-57-9 | bldpharm.com |
| Molecular Formula | C13H19NO2 | N/A |
| Molecular Weight | 221.29 g/mol | N/A |
Future Directions and Emerging Research Areas
Development of Novel Catalytic Methods for Carbamate (B1207046) Synthesis and Transformation
The synthesis of carbamates, a fundamental transformation in organic chemistry, is continually being refined through the development of innovative catalytic methods. Traditional routes often involve hazardous reagents like phosgene (B1210022) or energy-intensive conditions. acs.orgresearchgate.net Modern research, however, is pivoting towards milder and more sustainable approaches.
One promising avenue is the use of transition metal catalysts. For instance, tin-catalyzed transcarbamoylation has been shown to be an efficient method for producing carbamates from alcohols and phenyl carbamate. organic-chemistry.org This method is noted for its tolerance of various functional groups and its use of air-stable reagents. organic-chemistry.org Other research has explored the use of platinum group metals in the oxidative alkoxycarbonylation of amines. acs.org Furthermore, computational studies are being employed to understand the mechanisms of metal-catalyzed carbamate formation, such as the Pd-catalyzed synthesis of (R)-methyl-(2-hydroxy-1-phenylethyl)carbamate, which can aid in the design of more efficient catalysts. nih.gov
Beyond metal catalysis, organocatalysis and biocatalysis are gaining traction. The use of a modified Burgess reagent, for example, allows for the direct conversion of primary alcohols into carbamate-protected amines under mild conditions. researchgate.net Biocatalysis, coupled with flow chemistry, presents another exciting frontier, enabling the synthesis of valuable carbamate products through processes like the Curtius rearrangement. nih.govbeilstein-journals.org
A summary of various catalytic approaches is presented in the table below:
| Catalyst Type | Method | Key Advantages |
| Tin-based | Transcarbamoylation | Mild conditions, broad functional-group tolerance |
| Platinum Group Metals | Oxidative Alkoxycarbonylation | Direct synthesis from amines |
| Palladium-based | Carbonylation/Coupling | Mechanistic understanding aids optimization |
| Modified Burgess Reagent | One-step alcohol to carbamate | Mild, direct conversion |
| Biocatalysts (e.g., CALB) | Coupled with Curtius rearrangement | Sustainable, high yield and purity |
Advanced Spectroscopic and Analytical Methodologies for In-Situ Reaction Monitoring
Understanding and optimizing chemical reactions necessitates real-time analysis. Advanced spectroscopic techniques are becoming indispensable tools for the in-situ monitoring of carbamate synthesis. Techniques such as mid-infrared (IR), near-infrared (NIR), and Raman spectroscopy allow for the direct observation of reacting species without the need for sample extraction, which can alter the reaction kinetics. spectroscopyonline.com
For instance, Raman spectroscopy is particularly advantageous for its portability and ability to provide molecular fingerprints, making it suitable for on-site monitoring in both laboratory and industrial settings. mdpi.com This technique can be used to track the consumption of reactants and the formation of products and transient intermediates by monitoring characteristic vibrational bands. spectroscopyonline.commdpi.com Attenuated total reflectance (ATR) imaging, a specialized IR technique, can provide spatial information about the reaction mixture. spectroscopyonline.com
The choice of spectroscopic method often depends on the specific reaction system. For complex mixtures, a combination of techniques may be necessary to obtain a comprehensive understanding of the reaction progress. spectroscopyonline.com The data gathered from these in-situ measurements is crucial for developing accurate kinetic models and for ensuring reaction safety and efficiency. spectroscopyonline.com
Integration with Flow Chemistry and Automated Synthesis Platforms
The integration of carbamate synthesis with flow chemistry and automated platforms represents a significant leap forward in terms of efficiency, safety, and scalability. acs.org Flow chemistry, where reactions are carried out in a continuously flowing stream rather than in a batch reactor, offers numerous benefits, including enhanced heat and mass transfer, precise control over reaction parameters, and the ability to safely handle hazardous intermediates. nih.govbeilstein-journals.orgacs.org
Recent studies have demonstrated the successful application of flow chemistry to carbamate synthesis. For example, a continuous flow process coupling a Curtius rearrangement with biocatalysis has been developed for the production of Cbz-carbamates in high yields. nih.govbeilstein-journals.org Another approach utilizes a Vapourtec E-series flow chemistry device for the continuous synthesis of carbamates from CO2 and amines, significantly reducing reaction times compared to traditional batch methods. acs.orgnih.gov
Automated synthesis platforms, often coupled with flow reactors, can further accelerate the discovery and optimization of new reactions. chemrxiv.org These systems can perform a large number of experiments in a short period, systematically varying reaction conditions to identify optimal parameters. chemrxiv.org This high-throughput approach is invaluable for building extensive libraries of carbamate derivatives for applications in drug discovery and materials science. acs.orgchemrxiv.org
Theoretical Predictions for Structure-Reactivity Relationships in Novel Carbamic Systems
Computational chemistry provides powerful tools for understanding and predicting the behavior of chemical systems at the molecular level. In the context of carbamates, theoretical methods are being used to elucidate structure-reactivity relationships, which can guide the design of new molecules with desired properties. nih.govnih.gov
Density functional theory (DFT) calculations, for example, can be used to model reaction pathways and determine the energetic feasibility of different mechanistic steps. nih.gov This has been applied to study the Pd-catalyzed formation of carbamates, providing insights that are difficult to obtain through experimental methods alone. nih.gov Quantum chemistry methods are also employed to study the thermochemistry of carbamate formation, which is crucial for applications such as post-combustion CO2 capture. nih.govresearchgate.net
By studying the electronic and steric properties of different carbamate systems, researchers can predict how modifications to the molecular structure will affect reactivity. For example, theoretical studies have been used to understand the amide resonance in carbamates, which influences their conformational preferences and biological activity. acs.orgnih.gov These predictive capabilities accelerate the discovery of new carbamates with tailored functionalities.
Exploration of New Non-Biological Material Applications
While carbamates are well-known for their roles in pharmaceuticals and agrochemicals, there is a growing interest in exploring their potential in new non-biological material applications. acs.orgnih.gov The carbamate linkage, being structurally related to both amides and esters, offers a unique combination of chemical stability and the ability to participate in hydrogen bonding. acs.org
One of the most significant applications of the carbamate group is in the formation of polyurethanes, a versatile class of polymers. wikipedia.orgnoaa.gov However, research is expanding beyond these traditional polymers. The incorporation of carbamate functionalities into other polymer backbones can impart specific properties, such as improved thermal stability or altered solubility.
Furthermore, the ability of carbamates to form ordered structures through self-assembly is being investigated for the development of novel functional materials. These materials could find applications in areas such as organic electronics, sensing, and catalysis. The exploration of carbamates in these non-biological contexts is a burgeoning field with the potential for significant technological impact. For example, polycarbonates, which contain carbonate groups, are known for their high impact strength and optical clarity, finding use in a wide array of applications from electronic components to construction materials. specialchem.comwikipedia.orgvedantu.comcurbellplastics.com
Q & A
Q. What are the common synthetic routes for tert-butyl N-(4-ethylphenyl)carbamate, and what reaction conditions are critical for high yield?
The synthesis typically involves coupling 4-ethylphenylamine with tert-butyl chloroformate in the presence of a base like triethylamine or pyridine. Key conditions include:
- Solvent selection : Dichloromethane (DCM) or tetrahydrofuran (THF) is preferred to stabilize intermediates and enhance solubility .
- Temperature control : Reactions are often conducted at 0–25°C to minimize side reactions (e.g., hydrolysis of the carbamate group) .
- Purification : Column chromatography or recrystallization ensures >95% purity, validated via HPLC or NMR .
Q. Which spectroscopic techniques are most effective for characterizing tert-butyl N-(4-ethylphenyl)carbamate?
- NMR : H and C NMR confirm the tert-butyl group (δ ~1.4 ppm for H; δ ~28 ppm for C) and carbamate linkage (δ ~155 ppm for carbonyl) .
- Mass spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight (e.g., [M+H] at m/z 250.144) .
- FT-IR : Peaks at ~1700 cm (C=O stretch) and ~3350 cm (N-H stretch) confirm functional groups .
Q. How can researchers assess the biological activity of this compound in preliminary studies?
- Enzyme inhibition assays : Test interactions with serine hydrolases or proteases using fluorogenic substrates (e.g., IC determination) .
- Cytotoxicity screening : Use MTT assays in cancer cell lines (e.g., HeLa, MCF-7) to evaluate antiproliferative effects .
- Anti-inflammatory models : Measure TNF-α or IL-6 suppression in lipopolysaccharide (LPS)-stimulated macrophages .
Advanced Research Questions
Q. How can reaction conditions be optimized to mitigate low yields in large-scale synthesis?
- Base selection : Replace triethylamine with DMAP (4-dimethylaminopyridine) to enhance nucleophilicity and reduce side-product formation .
- Solvent polarity : Increase THF:water ratios to improve carbamate stability during workup .
- Scale-up adjustments : Transition from batch to flow chemistry for better heat dissipation and reproducibility .
Q. What strategies resolve contradictions in reported biological activity data for this compound?
- Dose-response validation : Replicate assays across multiple labs using standardized protocols (e.g., NIH guidelines for cytotoxicity) .
- Structural analogs : Compare activity of derivatives (e.g., 4-fluorophenyl or thiazole-substituted carbamates) to identify structure-activity relationships (SARs) .
- Theoretical modeling : Perform molecular docking (e.g., AutoDock Vina) to predict binding affinities to target enzymes like COX-2 or HDACs .
Q. What methodologies elucidate the mechanism of action in enzyme inhibition studies?
- Kinetic analysis : Use Lineweaver-Burk plots to determine inhibition type (competitive vs. non-competitive) .
- X-ray crystallography : Resolve co-crystal structures of the compound bound to target enzymes (e.g., PDB deposition) .
- Isothermal titration calorimetry (ITC) : Quantify binding thermodynamics (ΔH, ΔS) to refine SARs .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
